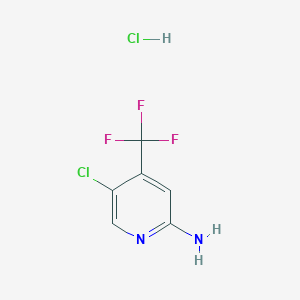

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFRWTOLXXYTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735680 | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095824-77-3 | |

| Record name | 2-Pyridinamine, 5-chloro-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride chemical properties

An In-depth Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1095824-77-3), a fluorinated pyridine derivative of significant interest in modern chemical synthesis. The document details its chemical structure, core physicochemical properties, validated synthetic routes, and analytical characterization methodologies. Emphasis is placed on its reactivity and its crucial role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Specifically, its application as a potent phosphoinositide 3-kinase (PI3K) inhibitor in oncological research is explored, highlighting its potential in drug discovery pipelines. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Nomenclature, Structure, and Chemical Identity

The precise identification of a chemical entity is foundational to reproducible science. This compound is systematically identified by several key descriptors.

-

Systematic Name: this compound

-

Synonyms: 5-chloro-4-(trifluoromethyl)-2-pyridinylamine hydrochloride[1]

-

Molecular Formula: C₆H₅Cl₂F₃N₂[3]

The structure features a pyridine core, which is essential for its biological activity, substituted with three key functional groups: an amine group at the 2-position, a trifluoromethyl group at the 4-position, and a chlorine atom at the 5-position. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, while the chlorine and amine groups provide reactive handles for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These data are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid, yellow powder | [1][2][4] |

| Boiling Point (free base) | 258.3 ± 40.0 °C (Predicted) | [2][4] |

| Density (free base) | 1.507 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa (Predicted) | 2.47 ± 0.24 | [4] |

| Purity | Typically >95% | [1][2][3] |

| Storage Conditions | Sealed in a dry place, at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][4] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound is non-trivial, often requiring multi-step procedures. The choice of pathway depends on the availability of starting materials and the desired scale.

-

Palladium-Catalyzed Amination: A prevalent method involves the palladium-catalyzed amination of a corresponding pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, using ammonia or a protected amine source.[2] This reaction is typically performed in the presence of a palladium catalyst, a suitable ligand, and a base at elevated temperatures to drive the reaction to completion.[2] The causality behind using a palladium catalyst lies in its ability to facilitate the formation of the carbon-nitrogen bond, a reaction that is otherwise kinetically unfavorable.

-

Direct Chlorination: An alternative route involves the direct chlorination of 2-amino-4-(trifluoromethyl)pyridine. This can be achieved using a chlorinating agent like 1,3-dichloro-5,5-dimethylglycolide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4] The final hydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.

Caption: General workflow for synthesis via direct chlorination.

Key Reactions

The functional groups on the pyridine ring endow it with versatile reactivity, making it a valuable intermediate.

-

Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups.[2]

-

Coupling Reactions: It is a competent substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl boronic acids.[2] This reaction is fundamental in medicinal chemistry for constructing complex biaryl structures.

-

N-Functionalization: The primary amine at the 2-position is a key site for derivatization, enabling the formation of amides, sulfonamides, and other functionalities to modulate the compound's biological properties.

Exemplary Synthesis Protocol: Direct Chlorination

This protocol is adapted from established laboratory procedures and serves as a self-validating system for producing the free base.[4]

-

Reaction Setup: To a solution of 2-amino-4-trifluoromethylpyridine (1.0 eq) in N,N-dimethylformamide (DMF), slowly add a solution of 1,3-dichloro-5,5-dimethylglycolide (0.6 eq) in DMF. The use of a polar aprotic solvent like DMF is crucial for solubilizing the reactants.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether. Wash the organic phase with deionized water to remove residual DMF and other water-soluble impurities.

-

Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) to afford the pure 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (free base) as a yellow solid.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain the final hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results (for Free Base) | Source |

| ¹H NMR (DMSO-d₆) | δ: 8.16 (s, 1H), 6.87 (s, 1H), 6.76 (br s, 2H, -NH₂) | [4] |

| Mass Spectrometry (MS) | m/z 197 [M+H]⁺ | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C-F stretching (trifluoromethyl), and C-Cl stretching. |

Applications in Research and Drug Development

The unique combination of a pyridine core with chloro and trifluoromethyl substituents makes this compound a privileged scaffold in medicinal chemistry and agrochemical research.[3][5]

Anticancer Agent Development: PI3K Inhibition

The most prominent application of this compound is as a key intermediate for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth; its dysregulation is a hallmark of many human cancers.

This compound serves as a foundational structure for developing potent and selective PI3K inhibitors.[2] Studies have demonstrated that derivatives exhibit inhibitory concentrations (IC₅₀) in the nanomolar range against various cancer cell lines, including those from breast and lung cancers.[2] The trifluoromethyl group often contributes to improved cellular potency and metabolic stability, while modifications at the amine and chloro positions allow for fine-tuning of selectivity and pharmacokinetic properties.[2]

Caption: Mechanism of action as a core for PI3K inhibitors.

Agrochemical Synthesis

Trifluoromethylpyridine derivatives are fundamental building blocks for many modern agrochemicals, including herbicides and pesticides.[5] The presence of the trifluoromethyl group can confer enhanced efficacy and a unique biological activity spectrum. This compound serves as a valuable starting material for creating new crop protection agents.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[6]

-

Avoid contact with skin and eyes.[7]

-

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[6]

-

On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in discovery research. Its well-defined physicochemical properties, versatile reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists and material scientists. Its role as a core scaffold for potent PI3K inhibitors underscores its importance in the ongoing development of targeted cancer therapies. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]

- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... . ResearchGate. [Link]

Sources

- 1. This compound | 1095824-77-3 [sigmaaldrich.com]

- 2. This compound | 1095824-77-3 | Benchchem [benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4 [chemicalbook.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. fishersci.com [fishersci.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS 1095824-77-3): Synthesis, Characterization, and Applications in Drug Discovery

This document provides an in-depth technical overview of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights into its synthesis, analytical validation, chemical reactivity, and strategic applications, particularly in the development of targeted therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aminopyridine derivative. The strategic placement of a chloro group at the 5-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and amine functionalities serve as versatile handles for further chemical modification.[1] These features make it an attractive scaffold in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries.[2]

The compound's properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 1095824-77-3 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂F₃N₂ | [2][3] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| Synonyms | 5-chloro-4-(trifluoromethyl)-2-pyridinylamine hydrochloride | |

| Appearance | Solid, powder | [1] |

| Purity | Typically >95% | [1][2] |

| Boiling Point (Free Base) | 258.3 ± 40.0 °C (Predicted) | [1][4] |

| Density (Free Base) | 1.5 ± 0.1 g/cm³ (Predicted) | [1][4] |

| Storage Conditions | Sealed in a dry, well-ventilated place at room temperature, preferably under an inert atmosphere. | [3][5] |

| SMILES | NC1=NC=C(Cl)C(C(F)(F)F)=C1.[H]Cl | [2][3] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively achieved through a palladium-catalyzed amination reaction.[1] This approach offers high yields and selectivity, which are critical for producing high-purity material for drug discovery programs.

Detailed Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a representative synthesis. The choice of a specific palladium catalyst, ligand, and base is crucial for optimizing reaction yield and purity and should be determined through small-scale screening experiments.

-

Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

-

Causality: The palladium catalyst and phosphine ligand form the active catalytic species essential for the carbon-nitrogen bond formation. An inert atmosphere is critical to prevent catalyst degradation.

-

-

Reagent Addition: Add a non-polar aprotic solvent such as toluene or dioxane. Add a strong base, typically sodium tert-butoxide (1.5-2.5 eq).

-

Causality: The base is required to deprotonate the amine source and facilitate the reductive elimination step in the catalytic cycle.

-

-

Reaction: Introduce the ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate). Heat the reaction mixture to 80-110 °C and monitor progress by HPLC or TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the resulting crude free base by flash column chromatography on silica gel.[4]

-

Self-Validation: This chromatography step is essential to remove the catalyst, unreacted starting materials, and byproducts, ensuring the purity of the intermediate.

-

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method involves a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity is typically expected to be ≥99% by area under the curve.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns for the aromatic protons and the trifluoromethyl-adjacent carbon.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.[4] Electrospray ionization (ESI) is commonly used, and the observed m/z value should correspond to the [M+H]⁺ ion.

Chemical Reactivity and Strategic Utility

The compound's value lies in its predictable reactivity, allowing for its incorporation into more complex molecules. The chlorine atom and the primary amine serve as key synthetic handles.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C-Cl bond at the 5-position can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl boronic acids.[1] This reaction is fundamental for creating biaryl structures, which are common motifs in kinase inhibitors.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by strong nucleophiles under specific conditions.

-

Amine Derivatization: The 2-amino group can be acylated, alkylated, or used in condensation reactions to build out different regions of a target molecule.

Significance in Medicinal Chemistry: A Scaffold for PI3K Inhibitors

The 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold is particularly prominent in the development of anticancer agents. It serves as a core fragment for potent inhibitors of phosphoinositide 3-kinase (PI3K).[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1]

Derivatives of this compound have demonstrated impressive inhibitory activity, with IC₅₀ values in the nanomolar range against various cancer cell lines, including those from breast and lung cancers.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[1][3]

| Hazard Information | GHS Codes and Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust.[3]P280: Wear protective gloves/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and PPE:

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Have a safety shower and eyewash station readily available in the work area.[5]

Storage:

-

Store in a tightly sealed container to prevent moisture ingress.[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to access novel and potent therapeutic agents. Its combination of stability-enhancing features and versatile reactive sites has solidified its role in the synthesis of next-generation kinase inhibitors and other complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research organization aiming to leverage its full potential in drug discovery and development.

References

- This compound | 1095824-77-3 | Benchchem.

- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4 - ChemicalBook.

- 1095824-77-3 | this compound - A2B Chem.

- 1095824-77-3|this compound - BLDpharm.

- This compound | 1095824-77-3 - Sigma-Aldrich.

- CAS 1095824-77-3 this compound | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd - ChemicalBook.

- Safety Data Sheet - M

- Safety Information for this compound - Sigma-Aldrich.

Sources

- 1. This compound | 1095824-77-3 | Benchchem [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 1095824-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4 [chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. CAS 1095824-77-3 this compound | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [m.chemicalbook.com]

A Senior Application Scientist's Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride: Structure, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and an amine, provides a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine and amine functionalities serve as key handles for diverse chemical transformations, such as substitution and coupling reactions.[1] This guide offers an in-depth exploration of its molecular structure, a detailed, field-proven synthetic protocol, and insights into its applications, particularly in the development of novel therapeutics. The hydrochloride salt form is often preferred as it improves the compound's stability and solubility, facilitating its use in various synthetic and pharmacological settings.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its reactivity and function. This compound is characterized by a pyridine ring substituted at the C2, C4, and C5 positions.

Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

-

C2-Amine (-NH₂): A primary amine group that is a key site for nucleophilic reactions and amide bond formation.

-

C4-Trifluoromethyl (-CF₃): A strongly electron-withdrawing group that significantly influences the electronic properties of the pyridine ring, increases lipophilicity, and can enhance binding affinity and metabolic stability in drug candidates.

-

C5-Chlorine (-Cl): A halogen substituent that provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, enabling further molecular elaboration.[1]

-

Hydrochloride Salt (·HCl): The amine group is protonated to form a hydrochloride salt, which typically presents as a stable, crystalline solid with improved aqueous solubility compared to the free base.[1]

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₅Cl₂F₃N₂ | [2] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| CAS Number | 1095824-77-3 | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point (Free Base) | 258.3 ± 40.0 °C (Predicted) | [4] |

| Density (Free Base) | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage | Sealed in dry, room temperature or under inert gas at 2–8 °C | [3][4] |

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the chlorination of a 2-amino-4-(trifluoromethyl)pyridine precursor.

Synthetic Workflow Overview

The synthesis can be logically broken down into the formation of the key intermediate followed by its conversion to the final product and subsequent salt formation. The following diagram illustrates a representative synthetic pathway.

Caption: A representative two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for pyridine functionalization.

Step 1: Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (Free Base)

-

Rationale: The core of this synthesis is the selective electrophilic chlorination of the 2-amino-4-(trifluoromethyl)pyridine starting material. The amine group at the C2 position is an activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The C5 position is sterically more accessible and electronically favored, leading to regioselective chlorination. A mild chlorinating agent is chosen to avoid over-chlorination or degradation of the starting material.

-

Procedure:

-

To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.6 eq) portion-wise while maintaining the temperature at 0-5 °C.[4]

-

Allow the reaction mixture to stir at room temperature for approximately 2-4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (e.g., 3 x 50 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a solid.[4]

-

Step 2: Formation of this compound

-

Rationale: Converting the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry. It enhances the compound's stability, crystallinity, and often its solubility in aqueous media, which is advantageous for subsequent reactions or biological testing.

-

Procedure:

-

Dissolve the purified 5-Chloro-4-(trifluoromethyl)pyridin-2-amine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

-

A precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

-

Applications in Drug Discovery and Development

The title compound is a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[5] Its structural motifs are found in molecules targeting a range of biological pathways.

-

Anticancer Research: Notably, this compound has been investigated as a core component in the development of potent inhibitors of phosphoinositide 3-kinase (PI3K).[1] The PI3K pathway is frequently dysregulated in various cancers, making it a critical target for oncology drug development. Inhibitors based on this scaffold have demonstrated significant activity, with IC₅₀ values in the nanomolar range against cancer cell lines, highlighting its potential in creating targeted cancer therapies.[1]

-

Scaffold for Kinase Inhibitors: The substituted aminopyridine structure is a well-established "hinge-binding" motif for many kinase inhibitors. The amine group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity against specific kinase targets.

-

Versatile Chemical Intermediate: Beyond kinase inhibition, the compound serves as a versatile intermediate for a variety of chemical reactions. The chlorine atom can be displaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build novel molecular architectures.[1]

Conclusion

This compound is a compound of significant interest to the scientific research and drug development community. Its well-defined structure, featuring strategically placed reactive and modulating groups, makes it an invaluable synthetic intermediate. The reliable synthetic protocols outlined in this guide provide a clear pathway to its production, enabling researchers to leverage its unique properties for the creation of next-generation pharmaceuticals and other advanced chemical entities.

References

-

Benchchem. This compound | 1095824-77-3.

-

ChemicalBook. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4.

-

CookeChem. 6-Chloro-4-methylpyridin-3-amine , 97% , 66909-38-4.

-

Frontier Specialty Chemicals. Frontier Specialty Chemicals @ ChemBuyersGuide.com, Inc.

-

Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

BLDpharm. 1095824-77-3|this compound.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

SRIRAMCHEM. Fluazinam Impurity 3.

-

A2B Chem. 1095824-77-3 | this compound.

-

Aceschem. CAS 175277-67-5 | 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

-

Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide.

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757.

-

ResearchGate. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

-

Xinyanhe Pharmatech Co.,Ltd. HETEROCYCLIC.

Sources

- 1. This compound | 1095824-77-3 | Benchchem [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 1095824-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4 [chemicalbook.com]

- 5. 6-Chloro-4-methylpyridin-3-amine , 97% , 66909-38-4 - CookeChem [cookechem.com]

Introduction: Elucidating the Molecular Identity of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

This compound (CAS No. 1095824-77-3) is a highly functionalized heterocyclic compound of significant interest in modern drug discovery and development.[1] Its core structure, a substituted pyridine ring, is a prevalent motif in medicinal chemistry. Specifically, this compound has been identified as a valuable building block and has been investigated for its potent inhibitory activity against critical signaling enzymes like phosphoinositide 3-kinase (PI3K), a key target in oncology research.[2][3] The presence of a trifluoromethyl group (-CF₃) and a chlorine atom significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutics.[2][4][5]

Given its role as a high-value intermediate, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As publicly available spectra for this specific salt are scarce, this document leverages foundational spectroscopic principles and data from structurally related analogs to predict and interpret the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret data to confirm the identity, purity, and stability of this critical compound.

Compound Profile & Molecular Structure

A summary of the key physicochemical properties for the title compound is provided below.

| Property | Value | Reference |

| CAS Number | 1095824-77-3 | [1][6][7] |

| Molecular Formula | C₆H₅Cl₂F₃N₂ (as HCl salt) | [1][2] |

| Molecular Weight | 233.02 g/mol | [2][6] |

| Typical Purity | ≥95% | [1][2] |

| Physical Form | Solid, powder | [2][7] |

| Storage | Sealed in dry, room temperature | [6][7] |

| SMILES | NC1=NC=C(Cl)C(C(F)(F)F)=C1.[H]Cl | [1][6] |

The structural integrity of the compound is the foundation of its chemical reactivity and biological activity. The diagram below illustrates the atom numbering convention used for the spectroscopic assignments throughout this guide.

Caption: Molecular structure of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe. The hydrochloride salt form and the presence of an amine group mean that proton exchange with the solvent (like D₂O) can occur, which is a key diagnostic feature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons on the pyridine ring and a broad signal for the amine protons. The exact chemical shift of the amine protons can vary depending on concentration, temperature, and solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.3 | Singlet (s) | 1H | H6 | Deshielded by the adjacent ring nitrogen and the electron-withdrawing Cl group. Expected to show minimal coupling to H3 (⁴J ≈ 0 Hz). |

| ~ 6.7 - 7.0 | Singlet (s) | 1H | H3 | Shielded relative to H6 due to the ortho-amino group. Expected to show minimal coupling to H6. |

| ~ 5.0 - 7.0 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the amine group are typically broad due to quadrupole effects from the nitrogen and chemical exchange. This signal will disappear upon shaking with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the molecule. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C2 | Attached to two nitrogen atoms (ring and amine), resulting in significant deshielding. |

| ~ 148 - 152 | C6 | Deshielded by the adjacent ring nitrogen. |

| ~ 135 - 145 (q, ¹JCF ≈ 270-280 Hz) | C4 | Attached to the highly electron-withdrawing -CF₃ group. The signal will be split into a quartet. |

| ~ 120 - 125 (q, ⁰JCF ≈ 35-40 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself, showing a characteristic large one-bond C-F coupling. |

| ~ 115 - 120 | C5 | Attached to the chlorine atom. |

| ~ 108 - 112 | C3 | Shielded by the ortho-amino group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.[8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | Singlet (s) | -CF₃ | A single signal is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic for a -CF₃ group on an aromatic ring, relative to CFCl₃ (δ 0.00 ppm).[9] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like -NH₂.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C{¹H} NMR Acquisition:

-

Switch to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 180 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is less sensitive.

-

Process and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

¹⁹F NMR Acquisition:

-

Switch to the ¹⁹F channel.

-

Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Acquire 32-64 scans.

-

Process the data. An external reference standard like CFCl₃ may be used for precise chemical shift calibration.

-

-

Data Validation (D₂O Exchange):

-

After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O to the NMR tube.

-

Shake the tube well and re-acquire the ¹H spectrum.

-

Confirm the disappearance or significant reduction in the intensity of the -NH₂ proton signal.

-

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The key functional groups—amine, pyridine ring, C-Cl, and C-F bonds—will give rise to characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A doublet is expected in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. |

| 3100 - 3200 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine ring. |

| 1620 - 1650 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amine group. |

| 1550 - 1610 | C=C and C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorption bands due to the C-F stretching vibrations. This is often one of the most intense regions of the spectrum. |

| 700 - 850 | C-Cl Stretch | Aryl-Chloride | Stretching vibration for the carbon-chlorine bond. |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform an ATR correction if necessary (this is often done automatically by the software).

-

Label the major peaks and compare the observed frequencies with the predicted values to confirm the presence of key functional groups.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI-MS, the hydrochloride salt will typically be analyzed as the free base (Molecular Formula: C₆H₄ClF₃N₂; Monoisotopic Mass: 196.00 g/mol ).

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 196.

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. There will be an M⁺ peak at m/z 196 (containing ³⁵Cl) and an M+2 peak at m/z 198 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Key Fragmentation: The trifluoromethyl group is relatively stable, but fragmentation may occur through the loss of chlorine or other neutral fragments.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV.

-

-

Analysis:

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺).

-

Verify the 3:1 intensity ratio of the M⁺ and M+2 peaks to confirm the presence of one chlorine atom.

-

Analyze the fragmentation pattern to further support the proposed structure. For higher confidence, high-resolution mass spectrometry (HRMS) can be used to obtain an exact mass, which can confirm the elemental formula to within a few parts per million.

-

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A synergistic approach is essential for unambiguous structural verification. The following workflow ensures comprehensive characterization.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1095824-77-3 | Benchchem [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1095824-77-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1095824-77-3 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS Number: 1095824-77-3), a key building block in modern medicinal chemistry. Recognizing the paramount importance of solubility and stability in the drug discovery and development pipeline, this document synthesizes foundational principles with actionable, field-proven methodologies. The protocols and insights presented herein are designed to empower researchers to effectively handle, formulate, and analyze this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Compound Overview and Strategic Significance

This compound is a substituted pyridine derivative. Its structure, featuring a chlorine atom, a trifluoromethyl group, and an amine, makes it a versatile intermediate in the synthesis of pharmacologically active molecules. Notably, this compound has been investigated for its potential as an anticancer agent, acting as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell proliferation and survival.[1]

The hydrochloride salt form is deliberately chosen to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development to improve handling and bioavailability.[1] Understanding the precise characteristics of this salt is not merely a matter of record-keeping; it is fundamental to designing robust experimental protocols, from initial screening assays to later-stage formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1095824-77-3 | [1][2] |

| Molecular Formula | C₆H₅Cl₂F₃N₂ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | >95% | [1] |

| Storage | Hygroscopic; Store under inert gas (N₂/Ar) at -20°C or sealed at room temperature. | [1] |

Solubility Profile: A Predictive and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biological activity and formulation potential. While specific, publicly available quantitative solubility data for this compound is limited, we can establish a reliable, predictive profile based on its structural characteristics as a pyridine hydrochloride salt and provide a robust protocol for its empirical determination.

Theoretical and Qualitative Assessment

The presence of the hydrochloride salt significantly increases the polarity of the molecule, rendering it more amenable to dissolution in aqueous and polar protic solvents. Pyridine hydrochloride itself is highly soluble in water (85 g/100 mL) and also soluble in ethanol.[3][4] It is therefore reasonable to infer that this compound will exhibit favorable solubility in aqueous buffers and polar organic solvents. The trifluoromethyl group, while enhancing lipophilicity, is balanced by the ionizable amine hydrochloride, which promotes aqueous solubility.

Estimated Quantitative Solubility

The following table provides estimated solubility values based on the properties of structurally related small molecule hydrochloride salts. These are estimates and should be empirically verified. The provided protocols are designed for this purpose.

| Solvent | Estimated Solubility Range (mg/mL) at 25°C | Rationale and Field Insights |

| Water | 10 - 50 | The hydrochloride salt is expected to confer good aqueous solubility. The exact value will be pH-dependent, with higher solubility at lower pH due to the protonated amine. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 5 - 20 | Solubility is expected to be slightly lower than in pure water due to the common ion effect and the pH being further from the pKa of the pyridine ring nitrogen. |

| Dimethyl Sulfoxide (DMSO) | >100 | As a powerful, polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules, including hydrochloride salts. |

| Ethanol (EtOH) | 10 - 30 | Ethanol's polarity and hydrogen-bonding capability make it a good solvent for many hydrochloride salts.[3] |

| Methanol (MeOH) | 20 - 50 | Methanol is more polar than ethanol and is often a slightly better solvent for polar salts. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the industry-standard OECD Guideline 105 and the shake-flask method, which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5][6]

Causality Behind Experimental Choices:

-

Equilibration Time (24-72 hours): Ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states.

-

Temperature Control (25°C): Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Centrifugation/Filtration: This step is critical to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the truly dissolved compound.

-

Quantification by HPLC: Provides a sensitive and specific method to determine the concentration of the compound in the saturated solution.

Step-by-Step Methodology:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. For compounds that are slow to equilibrate, extend this time to 48 or 72 hours.

-

After equilibration, allow the vials to stand at the same temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, pre-compatible with the solvent) to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as the HPLC method described in Section 4.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

Stability Profile: Ensuring Compound Integrity

Stability is a measure of a compound's resistance to chemical change over time under various environmental conditions. For this compound, understanding its stability is crucial for proper storage, handling, and the design of meaningful biological assays.

Known Instabilities and Handling Precautions

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[1] This can lead to physical changes (e.g., caking) and potentially initiate chemical degradation. It is imperative to store the compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) and to handle it quickly in a low-humidity environment.

-

Incompatibility with Strong Bases: Exposure to strong bases can cause dehydrochlorination, neutralizing the salt and potentially leading to the degradation of the free base.[1] Avoid basic conditions (pH > 8) in stock solutions and assay buffers.

-

Accelerated Stability: A foundational study indicates good stability under accelerated conditions (40°C / 75% Relative Humidity), with less than 5% degradation observed by HPLC over 4 weeks.[1] This suggests the solid material is robust under typical storage and handling conditions, provided it is protected from moisture and incompatible substances.

Protocol for Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method—one that can accurately quantify the parent compound in the presence of its degradants.[7][8] This protocol is based on the principles outlined in the ICH Q1A and Q1B guidelines.[1][9][10]

Causality Behind Experimental Choices:

-

Stress Conditions (Acid, Base, Oxidation, Heat, Light): These conditions represent the most common degradation pathways for small molecules and are required by regulatory guidelines to comprehensively assess stability.

-

Target Degradation (5-20%): The goal is not to completely destroy the compound, but to generate enough of the primary degradation products to be detectable and resolvable by the analytical method.

-

Control Samples: Unstressed and dark controls are essential to differentiate degradation caused by the stress condition from inherent instability or degradation caused by the solution itself.

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for 2-8 hours. (Note: Degradation is expected to be rapid; monitor closely).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.

-

Photostability: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1][11] Maintain a dark control sample at the same temperature.

-

Analysis: At appropriate time points, withdraw samples, neutralize the acid and base samples if necessary, and dilute them to a suitable concentration. Analyze all samples (including an unstressed control) using the HPLC method detailed below.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradation products are co-eluting, confirming the method is truly stability-indicating.

Analytical Methodology: A Validated Approach

A reliable analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

Recommended HPLC Method Parameters

The following method is a strong starting point for the analysis of this compound, based on typical parameters for similar aromatic amines.

| Parameter | Recommended Condition | Rationale and Field Insights |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules. This is the workhorse of reversed-phase chromatography. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte and controlling the pH of the mobile phase for consistent retention. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary for a stability-indicating method to ensure that both polar and non-polar degradation products are eluted and resolved from the parent peak. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Detection | UV at 254 nm | Aromatic pyridine rings typically show strong absorbance around 254 nm. A PDA detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity. |

Conclusion and Best Practices

This compound is a valuable research tool whose utility is maximized when its fundamental physicochemical properties are well understood. While this guide provides a robust framework based on established principles and available data, empirical verification remains a cornerstone of scientific integrity.

Key Takeaways for the Researcher:

-

Always Protect from Moisture: Due to its hygroscopic nature, proper storage and handling are critical to prevent physical and chemical changes.

-

Control the pH: The compound is a salt and its solubility and stability are pH-dependent. Avoid strongly basic conditions.

-

Verify Solubility: Use the provided shake-flask protocol to determine the precise solubility in your specific solvents and buffers of interest. Do not rely solely on estimates for critical experiments.

-

Develop a Stability-Indicating Method: Before conducting long-term experiments or interpreting stability data, ensure your analytical method can separate the parent compound from any potential degradation products by performing a forced degradation study.

By adhering to these principles and employing the detailed protocols within this guide, researchers can ensure the quality of their data and accelerate their progress in the fields of drug discovery and chemical development.

References

-

NBinno. This compound. [Link]

-

International Council for Harmonisation. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Wikipedia. Pyridinium chloride. [Link]

-

Indian Journal of Pharmaceutical and Medical Research. Stability Indicating HPLC Method Development: A Review. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

RJ Wave. Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

Wikipedia. Citric acid. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. enamine.net [enamine.net]

- 3. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 4. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]

- 5. filab.fr [filab.fr]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. irjpms.com [irjpms.com]

- 8. rjwave.org [rjwave.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

A Researcher's Guide to Sourcing 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride: From Supplier Vetting to Quality Verification

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Role of a Critical Building Block in Modern Chemistry

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS No. 1098144-77-3) is a halogenated and trifluoromethylated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motifs—a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a nucleophilic amine—make it a versatile synthon for constructing diverse heterocyclic systems.[1] This guide provides a comprehensive overview for researchers on sourcing this compound, emphasizing supplier evaluation, quality control, and safe handling.

The primary utility of this compound lies in its application as a key building block for pharmacologically active agents. For instance, it is a documented precursor in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K), a protein critically involved in cell proliferation and survival, making it a target in oncology research.[2] The strategic placement of its functional groups allows for precise molecular elaboration through reactions like substitution and coupling, enabling the development of novel drug candidates.[1][2]

Commercial Supplier Landscape: A Comparative Analysis

The procurement of high-quality starting materials is a cornerstone of successful research and development. A variety of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized firms. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and lead times.

For research purposes, a purity of ≥95% is commonly available and suitable for most initial synthetic explorations.[1] Below is a comparative table of representative commercial suppliers.

| Supplier | Purity/Grade | Available Quantities | Country of Origin |

| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram scale | Germany (Global Distribution) |

| A2B Chem | ≥95% | Milligram to 500g scale | USA |

| BLD Pharm | ≥95% | Gram to multi-gram scale | China |

| BenchChem | >95% | Inquire for details | USA |

| Ambeed, Inc. | 95% | Gram to multi-gram scale | USA |

Note: This table is for illustrative purposes. Availability, pricing, and specifications are subject to change and should be verified directly with the suppliers.

Critical Quality Attributes and Verification for the End-User

While suppliers provide a Certificate of Analysis (CoA), it is prudent for researchers to perform their own verification, especially when a project is sensitive to impurities.

Key Parameters on a Certificate of Analysis (CoA):

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is often preferred for late-stage research and development.

-

Identity: Confirmed by ¹H NMR (Proton Nuclear Magnetic Resonance), Mass Spectrometry (MS), and sometimes ¹³C NMR. The spectral data should be consistent with the expected structure.

-

Appearance: Should be a solid, with the color noted (e.g., off-white to yellow powder).[3]

-

Residual Solvents: The manufacturing process may leave trace amounts of solvents (e.g., DMF, toluene).[2] The CoA should specify if these have been tested and are below acceptable limits.

Workflow for Supplier Qualification and Incoming Material QC

The following diagram illustrates a robust workflow for qualifying a new supplier and verifying the quality of the received chemical.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS No. 1095824-77-3), a versatile building block in modern medicinal and agrochemical research. The strategic placement of the chloro, trifluoromethyl, and amino moieties on the pyridine ring makes it a valuable precursor for synthesizing a range of biologically active molecules. This document is intended to equip researchers with the critical knowledge required for its safe handling, storage, and use in experimental settings, ensuring both personal safety and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound is a solid organic compound with a molecular weight of 233.02 g/mol .[1][2] Its structure is characterized by a pyridine core substituted with a chlorine atom at the 5-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position, presented as a hydrochloride salt.[1] This unique substitution pattern is instrumental in its utility as a synthetic intermediate.[1]

A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

The signal word for this compound is "Warning" .[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1095824-77-3 | [1] |

| Molecular Formula | C₆H₅Cl₂F₃N₂ | [1] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point (free base) | 258.3 ± 40.0 °C (Predicted) | [3] |

| Density (free base) | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |

Exposure Control and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent exposure controls are paramount. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a multi-layered approach to protection is essential.

Engineering Controls

All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[4][5] This is the most critical engineering control to minimize the inhalation of any dust or aerosols. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The causality behind each selection is to create a barrier against the specific hazards identified.

-

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against airborne particles and accidental splashes.[4]

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended.[4] This provides an extra layer of protection against potential tears or rapid permeation. Always consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A laboratory coat, fully buttoned, is required to protect the skin.[4] Full-length pants and closed-toe shoes are also mandatory to prevent any skin exposure.[4]

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with the appropriate cartridges should be used. This should be done in accordance with a respiratory protection program.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[6] Avoid contact with skin and eyes.[4][6]

-

Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[6]

-

Weighing and Transfer: When weighing or transferring the solid material, do so in a chemical fume hood to contain any dust.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Storage

-

Container: Keep the container tightly closed and properly labeled.[7]

-

Location: Store in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures: A Self-Validating System

A well-rehearsed emergency plan is a self-validating system that ensures a correct and swift response, minimizing harm.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.

Spill Response

For a minor spill within a chemical fume hood:

-

Alert others in the immediate area.

-

Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a major spill, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Caption: Emergency Spill Response Flowchart.

Experimental Protocol: A Note on Synthesis

While a detailed, validated experimental protocol for the synthesis of this compound is not publicly available, a general synthetic route involves the amination of a 2-chloro-5-(trifluoromethyl)pyridine precursor.[3] This can be achieved through methods such as a palladium-catalyzed amination reaction.[3]

Step-by-Step Conceptual Workflow:

-

Reaction Setup: In a chemical fume hood, a reaction vessel is charged with 2-chloro-5-(trifluoromethyl)pyridine, a suitable amine source, a palladium catalyst, a ligand, and a base in an appropriate solvent.

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

-

Heating: The reaction mixture is heated to the required temperature and stirred for a specified period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Extraction: The product is extracted into an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography, to isolate the desired 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

-

Salt Formation: The purified free base is then treated with hydrochloric acid to form the hydrochloride salt, which may aid in purification and stability.

This conceptual workflow highlights the key stages. The causality for each step is rooted in fundamental organic chemistry principles: the palladium catalyst facilitates the carbon-nitrogen bond formation, the base is necessary to neutralize the acid generated during the reaction, and the inert atmosphere protects the sensitive catalyst.

Disposal Considerations

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste.[7]

-

Waste Segregation: Halogenated organic waste should be collected in a dedicated, properly labeled, and sealed container.[8]

-

Labeling: The waste container must be clearly labeled with its contents.

-

Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional guidelines for hazardous waste disposal.[9]

Conclusion